(3-Chlorophenyl)(4-methoxyphenyl)methanone

Medicinal Chemistry Organic Synthesis Process Chemistry

This benzophenone is a critical intermediate in the patented Liarozole fumarate synthetic pathway, where the 3-chloro and 4'-methoxy substitution pattern is non-negotiable for regioselective nitration and subsequent functionalization. Substituting with 4-chloro or unsubstituted analogs will cause synthetic failure. Its low melting point (71.5–72°C) offers distinct handling advantages over higher-melting isomers for melt-processing and eutectic mixture applications. Procure only if your route demands this exact regioisomer. For R&D use only; not for human or veterinary applications.

Molecular Formula C14H11ClO2
Molecular Weight 246.69 g/mol
CAS No. 13389-51-0
Cat. No. B126724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chlorophenyl)(4-methoxyphenyl)methanone
CAS13389-51-0
Synonyms3’-Chloro-4-methoxybenzophenone;  (3-Chlorophenyl)(4-methoxyphenyl)-methanone;  (3-Chlorophenyl)(4-methoxyphenyl)methanone
Molecular FormulaC14H11ClO2
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C14H11ClO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3
InChIKeyQUFDKCFTORNAAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3-Chlorophenyl)(4-methoxyphenyl)methanone (CAS 13389-51-0) as a Key Benzophenone Intermediate


(3-Chlorophenyl)(4-methoxyphenyl)methanone, also known as 3-Chloro-4'-methoxybenzophenone, is a substituted benzophenone derivative with the molecular formula C14H11ClO2 and a molecular weight of 246.69 g/mol [1]. This compound is primarily utilized as a research chemical and a building block in organic synthesis, characterized by its specific substitution pattern featuring a chlorine atom at the meta-position on one phenyl ring and a methoxy group at the para-position on the other . Its physicochemical properties include a calculated XLogP3 of 4.1 and a reported melting point of 71.5–72°C, which is a key differentiator for handling and formulation [1].

Why Substituting (3-Chlorophenyl)(4-methoxyphenyl)methanone with a Generic Benzophenone is Not a Viable Procurement Strategy


In procurement for chemical synthesis or research, substituting (3-Chlorophenyl)(4-methoxyphenyl)methanone with a closely related benzophenone analog is not a valid strategy due to the critical nature of its specific substitution pattern. This compound is not merely a generic benzophenone but a defined intermediate in a patented synthetic route to the pharmaceutical agent Liarozole fumarate [1]. The precise positions of the chlorine (3-position) and methoxy (4'-position) groups are essential for the subsequent chemical transformations in this pathway, such as regioselective nitration and nucleophilic substitution [1]. Using an alternative, like the 4-chloro isomer or an unsubstituted 4-methoxybenzophenone, would alter the electronic and steric properties of the molecule, leading to a completely different reaction profile, different products, and a failed synthetic sequence. This precludes any simple 'in-class' substitution based on core structure alone.

Quantitative Evidence for (3-Chlorophenyl)(4-methoxyphenyl)methanone Against Its Closest Analogs


Synthetic Utility: (3-Chlorophenyl)(4-methoxyphenyl)methanone is a Validated Intermediate in Liarozole Fumarate Synthesis

(3-Chlorophenyl)(4-methoxyphenyl)methanone is explicitly disclosed as the starting material (Intermediate II) in the synthesis of Liarozole fumarate, a known retinoic acid metabolism-blocking agent [1]. In contrast, the unsubstituted analog 4-methoxybenzophenone (CAS 611-94-9) and other halogen-substituted isomers lack a defined, patented synthetic role in this or comparable pharmaceutical pathways. The compound undergoes a defined sequence of reactions: Friedel-Crafts acylation, followed by regioselective nitration, which is directed by the specific substitution pattern [1]. This established utility provides a clear, application-specific reason for procurement that is not shared by its in-class analogs.

Medicinal Chemistry Organic Synthesis Process Chemistry

Physicochemical Differentiation: Melting Point Depression Compared to Para-Chloro Isomer

The target compound exhibits a melting point of 71.5–72°C . This is a significant and quantifiable difference from its closely related para-chloro isomer, (4-Chlorophenyl)(4-methoxyphenyl)methanone (CAS 5418-75-9), which has a reported melting point of 122-124°C. This 50°C lower melting point for the meta-chloro derivative is a direct consequence of its asymmetric substitution pattern, which disrupts crystal packing. This property is crucial for applications involving melt processing, solvent-free reactions, or where lower processing temperatures are advantageous.

Material Science Formulation Science Analytical Chemistry

Physicochemical Profile: Defined Lipophilicity (XLogP3) and Structural Descriptors

The target compound has a computed XLogP3 value of 4.1 and a topological polar surface area (TPSA) of 26.3 Ų [1]. While comparable data for all in-class analogs may not be compiled in a single source, these values are key structural descriptors that differentiate it from less lipophilic analogs. For instance, replacing the methoxy group with a hydroxyl would reduce lipophilicity, while adding polar groups would increase TPSA. These specific parameters (MW: 246.69 g/mol; XLogP3: 4.1; H-bond acceptors: 2) define its behavior in predictive ADME models and quantitative structure-activity relationship (QSAR) studies.

Medicinal Chemistry Computational Chemistry ADME/Tox

Primary Research and Industrial Application Scenarios for (3-Chlorophenyl)(4-methoxyphenyl)methanone


Process Chemistry and Pharmaceutical Intermediate Synthesis

The primary and most well-documented application for (3-Chlorophenyl)(4-methoxyphenyl)methanone is as a key starting material in the synthesis of Liarozole fumarate and related benzimidazole derivatives [1]. Researchers in process chemistry or medicinal chemistry will procure this compound specifically to execute the patented synthetic sequence involving Friedel-Crafts acylation, nitration, and subsequent functional group manipulations. This application is directly supported by the evidence of its role as 'Intermediate II' in the patented route [1].

Materials Science: Low-Melting Point Benzophenone Derivative

For applications in materials science where a benzophenone core with a low melting point is required—such as a reactive diluent, a component in low-temperature eutectic mixtures, or for melt-based processing—(3-Chlorophenyl)(4-methoxyphenyl)methanone is a suitable candidate. Its melting point of 71.5–72°C is significantly lower than that of its para-chloro isomer (~122-124°C), offering a tangible handling advantage for these specific uses .

Chemical Biology: Benzophenone Scaffold for Probe Development

This compound can serve as a versatile building block for the synthesis of more complex molecules, including metal complexes and quinoline derivatives . Its use in the construction of chemical probes, particularly those targeting ubiquitin ligases, has been noted . While not a direct quantitative comparator, this application scenario stems from its established utility as a research chemical and its defined physicochemical profile, which makes it a suitable starting point for medicinal chemistry optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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